4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol
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Overview
Description
[3H]ZM 241385 is a high-affinity antagonist for adenosine A2A receptors. It is a radiolabeled version of ZM 241385, which is a potent and selective adenosine A2A receptor antagonist. The compound is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3H]ZM 241385 involves several steps, starting from commercially available 2-furanhydrazideThe final product is then radiolabeled with tritium ([3H]) to obtain [3H]ZM 241385 .
Industrial Production Methods
Industrial production of [3H]ZM 241385 is not commonly reported due to its specific use in research. the synthesis generally follows the same steps as the laboratory preparation, with additional purification and quality control measures to ensure the high purity and specific activity required for research applications .
Chemical Reactions Analysis
Types of Reactions
[3H]ZM 241385 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The phenol group in [3H]ZM 241385 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines .
Scientific Research Applications
[3H]ZM 241385 has a wide range of scientific research applications, including:
Chemistry: Used to study the binding properties and kinetics of adenosine A2A receptors.
Biology: Helps in understanding the role of adenosine receptors in cellular signaling and physiological processes.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting adenosine receptors.
Mechanism of Action
[3H]ZM 241385 exerts its effects by binding to adenosine A2A receptors with high affinity. This binding inhibits the activation of the receptor by endogenous adenosine, thereby blocking the downstream signaling pathways. The compound’s mechanism involves competitive inhibition, where it competes with adenosine for the receptor binding site .
Comparison with Similar Compounds
Similar Compounds
SCH 58261: Another selective adenosine A2A receptor antagonist with similar binding properties.
Istradefylline: A clinically approved adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Ciforadenant: An investigational drug targeting adenosine A2A receptors for cancer therapy.
Uniqueness
[3H]ZM 241385 is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in binding studies. This feature makes it particularly valuable in research applications where detailed kinetic and binding data are required .
Properties
Molecular Formula |
C16H15N7O2 |
---|---|
Molecular Weight |
339.34 g/mol |
IUPAC Name |
4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol |
InChI |
InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)/i5T |
InChI Key |
PWTBZOIUWZOPFT-XHHURNKPSA-N |
Isomeric SMILES |
[3H]C1=CC(=CC=C1O)CCNC2=NC3=NC(=NN3C(=N2)N)C4=CC=CO4 |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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